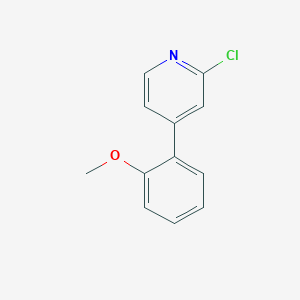

2-Chloro-4-(2-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-4-(2-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3 |

InChI Key |

JMAITUIGUAEDJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Arylpyridine Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for a wide array of functional molecules. acs.org The presence of a halogen atom, such as chlorine, on the pyridine (B92270) ring significantly influences its chemical reactivity. In the case of 2-Chloro-4-(2-methoxyphenyl)pyridine, the chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution reactions. This reactivity is a key feature, allowing for the introduction of diverse functional groups at this position.

The electronic properties of the pyridine ring, being an electron-deficient π-system, make electrophilic aromatic substitution reactions challenging. acs.org Consequently, halogenation often requires harsh conditions. However, once installed, the halogen provides a reliable handle for further chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Significance of Substituted Pyridine Scaffolds in Chemical Synthesis

The pyridine (B92270) scaffold is a ubiquitous motif in biologically active compounds, including pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov Its presence can impart favorable properties such as improved water solubility and the ability to form key interactions with biological targets. sigmaaldrich.com Substituted pyridines are integral components of numerous drugs and are considered "privileged scaffolds" in medicinal chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of the title compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups and structural features. For 2-Chloro-4-(2-methoxyphenyl)pyridine, the spectrum is characterized by vibrations originating from the substituted pyridine (B92270) ring, the methoxyphenyl group, the C-Cl bond, and the methoxy (B1213986) ether linkage.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. jocpr.com The carbon-carbon stretching vibrations within the aromatic rings are prominent and generally appear in the 1600-1400 cm⁻¹ range. researchgate.net The presence of the methoxy group introduces characteristic C-H stretching vibrations, with asymmetric and symmetric modes expected around 2963 cm⁻¹ and 2939 cm⁻¹, respectively. jocpr.com Furthermore, the C-O stretching vibrations of the aryl ether are significant, typically giving rise to a strong asymmetrical band between 1210 and 1310 cm⁻¹ and a symmetrical band between 1010 and 1050 cm⁻¹. researchgate.net The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is based on typical frequencies for the constituent functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| ~2965 | νas(C-H) | Asymmetric C-H stretching in methoxy group |

| ~2940 | νs(C-H) | Symmetric C-H stretching in methoxy group |

| 1610 - 1570 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1590 - 1575 | ν(C=C) | Phenyl ring stretching |

| ~1460 | δ(C-H) | -CH₃ deformation |

| 1260 - 1230 | νas(C-O-C) | Asymmetric Ar-O-CH₃ stretching |

| 1050 - 1020 | νs(C-O-C) | Symmetric Ar-O-CH₃ stretching |

| 800 - 600 | ν(C-Cl) | C-Cl stretching |

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the scattering of laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, offering a more complete vibrational profile of the molecule.

For this compound, the FT-Raman spectrum would prominently feature the symmetric vibrations of the aromatic rings. The pyridine ring breathing mode, a symmetric vibration involving the entire ring, typically gives rise to a strong and sharp band. jocpr.com This is a characteristic feature in the Raman spectra of pyridine derivatives. aps.org The C-C stretching vibrations of both the pyridine and phenyl rings are also strongly Raman active. researchgate.net Similar to the FT-IR spectrum, vibrations corresponding to the methoxy group and the C-Cl bond would also be present, although their intensities may differ.

Table 2: Expected FT-Raman Active Modes for this compound This table is based on typical Raman shifts for the constituent functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3100 - 3050 | ν(C-H) | Aromatic C-H stretching |

| ~2965 | νas(C-H) | Asymmetric C-H stretching in methoxy group |

| ~2940 | νs(C-H) | Symmetric C-H stretching in methoxy group |

| 1610 - 1570 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1050 - 990 | Ring breathing mode | |

| 800 - 600 | ν(C-Cl) | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, there are seven distinct proton signals originating from the two aromatic rings and one signal from the methoxy group.

The protons on the pyridine ring are influenced by the electronegative nitrogen atom and the chlorine atom, causing them to appear at lower fields (higher ppm values) compared to benzene. The proton at the C6 position is expected to be a doublet due to coupling with the C5 proton. The proton at C5 would likely appear as a doublet of doublets, coupling to both the C6 and C3 protons. The C3 proton signal would be a small doublet, coupling to the C5 proton. The protons on the 2-methoxyphenyl ring exhibit a more complex splitting pattern due to their respective couplings. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 (Pyridine) | ~8.4 | d |

| H-3 (Pyridine) | ~7.4 | d |

| H-5 (Pyridine) | ~7.2 | dd |

| H-3', H-4', H-5', H-6' (Phenyl) | 7.5 - 7.0 | m |

| -OCH₃ | ~3.9 | s |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the structure.

The carbon atoms of the pyridine ring resonate at characteristic chemical shifts. The C2 carbon, being directly attached to both the electronegative nitrogen and chlorine atoms, is expected to be significantly downfield. In pyridine itself, the C2/C6 carbons appear around 150 ppm, C3/C5 around 124 ppm, and C4 around 136 ppm. testbook.com The substituents in the title compound will further influence these shifts. The carbons in the methoxyphenyl ring will appear in the typical aromatic region (110-160 ppm). oregonstate.edu The carbon attached to the methoxy group (C2') will be shifted downfield due to the oxygen's deshielding effect, while the methoxy carbon itself will appear upfield, typically around 55-60 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~152 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~148 |

| C-3 (Pyridine) | ~122 |

| C-5 (Pyridine) | ~121 |

| C-2' (Phenyl, C-O) | ~157 |

| C-1' (Phenyl, C-Py) | ~130 |

| C-3', C-4', C-5', C-6' (Phenyl) | 110 - 132 |

| -OCH₃ | ~56 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₁₂H₁₀ClNO), the calculated monoisotopic mass is approximately 219.04 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 219. A characteristic feature will be the presence of an M+2 peak at m/z 221 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. uni-saarland.de The fragmentation pattern provides a roadmap of the molecule's structure. Likely fragmentation pathways for this compound include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 184.

Loss of a methyl radical: [M - CH₃]⁺ at m/z 204 from the methoxy group.

Loss of a methoxy radical: [M - OCH₃]⁺ at m/z 188.

Loss of carbon monoxide: [M - CH₃ - CO]⁺ at m/z 176.

Cleavage of the bond between the two rings.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Comment |

|---|---|---|

| 221 | [M+2]⁺ | Isotope peak for ³⁷Cl |

| 219 | [M]⁺ | Molecular ion |

| 204 | [M - CH₃]⁺ | Loss of methyl radical |

| 188 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 184 | [M - Cl]⁺ | Loss of chlorine radical |

| 155 | [C₁₁H₈N]⁺ | Fragment after loss of Cl and OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not publicly available, the analysis of structurally related compounds demonstrates the utility of this technique. For instance, in the characterization of similar heterocyclic compounds, HRMS is routinely employed to confirm the elemental composition, providing experimental mass values that are in close agreement with the theoretically calculated masses, often within a few parts per million (ppm). This level of accuracy provides strong evidence for the proposed molecular formula.

Table 1: Illustrative HRMS Data for a Representative Pyridine Derivative

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Calculated Exact Mass | 219.0451 |

| Observed Exact Mass | 219.0448 |

| Mass Error | -1.37 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC/MS-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC/MS-MS) combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. This technique is instrumental in assessing the purity of a sample and confirming the identity of the main component. The retention time from the LC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum and fragmentation pattern from the MS/MS analysis offer definitive structural confirmation. In the context of drug discovery and development, LC/MS-MS is also a key method for identifying metabolites of parent compounds. Studies on related methoxyphenyl and pyridine-containing molecules have utilized LC/MS-MS to successfully identify metabolic products, demonstrating its power in tracking the biotransformation of such compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate detailed information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as those containing chloro-substituted pyridines and methoxyphenyl moieties, provides significant insight into the likely solid-state conformation and supramolecular assembly.

Molecular Conformation and Bond Geometries

The bond lengths and angles within the pyridine and methoxyphenyl rings are expected to fall within the typical ranges for sp²-hybridized carbon and nitrogen atoms. The C-Cl bond length will be characteristic of an aryl chloride. The geometry around the methoxy group, specifically the C-O-C bond angle and the orientation of the methyl group, will also adopt a conformation that minimizes steric strain.

Table 2: Expected Bond Geometries for this compound based on Analogous Structures

| Bond/Angle | Expected Value Range |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-N (pyridine) Bond Length | 1.33 - 1.35 Å |

| C-C (aromatic) Bond Length | 1.38 - 1.40 Å |

| C-O (methoxy) Bond Length | 1.36 - 1.38 Å |

| C-N-C (pyridine) Bond Angle | 116 - 118° |

| C-C-Cl Bond Angle | 119 - 121° |

| Dihedral Angle (Pyridine-Phenyl) | 40 - 60° |

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For this compound, several types of supramolecular interactions are anticipated to play a role in the crystal packing. Weak C-H···N and C-H···O hydrogen bonds are likely to be present, where hydrogen atoms on the aromatic rings interact with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of neighboring molecules.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational efficiency in predicting molecular geometries and energies.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Chloro-4-(2-methoxyphenyl)pyridine, this process would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the pyridine (B92270) and methoxyphenyl rings. By systematically rotating this bond and performing energy calculations, a potential energy surface scan can identify the most stable conformer(s). The planarity of the phenyl and pyridine rings is a key aspect of the structure, stabilized by intermolecular interactions. The final optimized geometry represents the equilibrium structure of the molecule in the gaseous phase.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Phenylpyridine Structure (Illustrative) Note: This table is illustrative of typical DFT calculation outputs for similar molecules. Specific values for this compound would require dedicated computational analysis.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C-O (methoxy) | ~1.36 | |

| C-C (inter-ring) | ~1.49 | |

| C-N (pyridine) | ~1.34 | |

| Bond Angles (°) | C-C-Cl | ~120 |

| C-O-C (methoxy) | ~118 | |

| C-C-N (pyridine) | ~123 |

| Dihedral Angle (°) | Phenyl-Pyridine | Variable (Conformer Dependent) |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the fundamental modes of vibration for the molecule. The results are used to simulate infrared (FT-IR) and Raman (FT-Raman) spectra, which can be compared with experimental spectra for validation of the computational model.

Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C-C ring vibrations, or C-Cl stretching. This detailed assignment of vibrational modes helps in the interpretation of experimental spectroscopic data. DFT methods, particularly with functionals like B3LYP, have been shown to yield vibrational frequencies that are in good agreement with experimental data.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive and undergo electronic transitions. Analysis of the HOMO and LUMO electron density distributions reveals the probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring, while the LUMO might be distributed over the electron-deficient pyridine ring, indicating the potential for intramolecular charge transfer.

Table 2: Illustrative FMO Properties Note: These values are representative for similar aromatic compounds and are for illustrative purposes only.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| Energy Gap (ΔE) | ~ 4.7 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are valuable for identifying the reactive sites of a molecule.

Typically, red or yellow colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green areas signify neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, while positive potentials might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. This analysis is used to study charge transfer, hyperconjugation, and delocalization effects within the molecule.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability gained from electron delocalization. The second-order perturbation theory analysis within the NBO framework provides the stabilization energy (E(2)) associated with each donor-acceptor interaction. For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, indicating substantial resonance stabilization.

Electronic Structure Analysis

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide detailed information about the conformational stability of a molecule by exploring its potential energy surface. By simulating the movement of atoms and bonds, researchers can identify the most stable conformations and the energy barriers between different spatial arrangements.

For this compound, MD simulations could be employed to understand the rotational freedom around the single bond connecting the pyridine and methoxyphenyl rings. This would reveal the preferred dihedral angles and the flexibility of the molecule, which are crucial for its interaction with other molecules, such as biological receptors. Furthermore, MD simulations in different solvent environments can predict how the molecule behaves in aqueous and non-aqueous media, offering insights into its solubility and transport properties.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgresearchgate.net This method is extensively used in drug discovery to predict the binding affinity and mode of action of a ligand with a specific protein target. plos.orgresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on a force field.

In the context of this compound, molecular docking studies could be instrumental in identifying potential biological targets. By docking this compound against a library of known protein structures, it is possible to predict its potential as an inhibitor or modulator of various enzymes or receptors. For instance, studies on other novel 2-chloro-pyridine derivatives have utilized molecular docking to explore their potential as antitumor agents by predicting their binding to targets like telomerase. nih.gov The binding energy, hydrogen bond interactions, and hydrophobic interactions are key parameters analyzed in these studies to determine the stability of the ligand-target complex. researchgate.net

While specific molecular docking studies for this compound are not detailed in the available literature, the methodology remains a critical tool for virtual screening and rational drug design involving this and similar molecular scaffolds.

Theoretical Prediction of Chemical Parameters (e.g., pKa Values, Dipole Moments)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently used to predict various chemical parameters of molecules with a high degree of accuracy. These parameters include pKa values and dipole moments, which are fundamental to understanding a molecule's reactivity and physical properties.

The pKa value is a measure of the acidity of a compound, and its theoretical prediction can provide insights into the ionization state of the molecule at different pH values. This is particularly important for understanding its behavior in biological systems.

The dipole moment is a measure of the polarity of a molecule. A non-zero dipole moment indicates an asymmetric distribution of electron density, which influences the molecule's solubility, intermolecular interactions, and its interaction with external electric fields.

While specific theoretical predictions for the pKa of this compound are not available, computational studies on related compounds provide a reference. For instance, a DFT study on a structurally related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), calculated its dipole moment. researchgate.netresearchgate.net

| Component | Value (Debye) |

|---|---|

| µx | -0.7923 |

| µy | 1.1322 |

| µz | -0.0835 |

| Total Dipole Moment (µ) | 1.3844 |

This data is for the related compound 2-chloro-4-(trifluoromethyl)pyridine and is presented for illustrative purposes.

Non-Linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics, such as frequency conversion and optical switching. rsc.org Computational methods are vital for the prediction and characterization of the NLO properties of new organic molecules.

The key NLO properties, such as the first-order hyperpolarizability (β), can be calculated using quantum mechanical methods. A high value of β indicates a strong NLO response. These calculations can guide the synthesis of new materials with enhanced NLO properties.

Computational studies on pyridine derivatives have shown that substitutions on the pyridine ring can significantly influence their NLO properties. For example, the NLO properties of 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives have been investigated, demonstrating that the presence of styryl groups enhances their NLO response. ymerdigital.com Similarly, a theoretical study on 2-chloro-4-(trifluoromethyl)pyridine calculated its first-order hyperpolarizability, indicating its potential as an NLO material. researchgate.net

| Component | Value (x 10-30 esu) |

|---|---|

| βx | -1.096 |

| βy | -0.235 |

| βz | -0.003 |

| Total Hyperpolarizability (βtot) | 1.673 |

This data is for the related compound 2-chloro-4-(trifluoromethyl)pyridine and is presented for illustrative purposes. The study noted that this value is approximately four and a half times greater than that of urea, a standard NLO material. researchgate.net

Although specific NLO characterization for this compound is not found in the reviewed literature, the computational methodologies are well-established for this class of compounds and could be applied to evaluate its potential in NLO applications.

Research Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Investigations of 2-Chloro-4-(2-methoxyphenyl)pyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyridine (B92270) derivatives, the nature and position of substituents on the ring profoundly impact their pharmacological effects.

In the context of cholinesterase inhibitors, the substitution at the 4-position of a pyridine-like ring has been shown to be a key determinant of inhibitory potency. nih.gov A study comparing various aryl substituents revealed specific effects of the 2-methoxyphenyl group. When a simple phenyl group at this position was replaced by a 2-methoxyphenyl group in a series of pyridine-based diamine derivatives, the inhibitory activity against Electrophorus electricus acetylcholinesterase (EeAChE) was notably reduced. nih.gov Specifically, the inhibition percentage decreased from approximately 90% for the phenyl-containing compound to a range of 60-70% for the 2-methoxyphenyl analogue at a concentration of 9 μM. nih.gov This indicates that the ortho-methoxy group, while adding a potential hydrogen bond acceptor, may introduce steric hindrance or unfavorable electronic properties that lessen the affinity for the enzyme's active site. nih.gov

Conversely, in other therapeutic areas, ortho-substitution on the phenyl ring of 2-arylpyridine derivatives has been associated with favorable outcomes. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides investigated for anticonvulsant activity, the highest potency was observed in derivatives with ortho- and meta-substituents on the phenyl ring. nih.gov While this pertains to a different pyridine isomer and therapeutic target, it underscores the principle that the positional chemistry of substituents like the methoxy (B1213986) group is a critical factor in SAR and can yield opposing effects depending on the specific biological target. nih.gov The presence of a chlorine atom at the 2-position and a methoxy group on the phenyl ring are recognized as important modulators of bioactivity in various heterocyclic scaffolds. mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Acetylcholinesterase (EeAChE) Inhibition Data derived from studies on pyridine-like diamine derivatives. nih.gov

| Substituent at Position 4 | % Inhibition of EeAChE (at 9 µM) | Reference |

|---|---|---|

| Phenyl | ~90% | nih.gov |

| 2-Methoxyphenyl | 60-70% | nih.gov |

Mechanisms of Molecular Interaction with Biological Targets

Understanding how this compound and its derivatives interact with biological targets at a molecular level is key to elucidating their mechanism of action.

Derivatives featuring the 2-methoxyphenylpyridine motif have been evaluated as enzyme inhibitors. As noted, certain pyridine diamines containing this moiety act as inhibitors of cholinesterases, including acetylcholinesterase (AChE). nih.gov Molecular docking and kinetic studies of this class of compounds suggest a dual binding site interaction mode, where the molecules interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov The inhibition pattern for these types of compounds has been characterized as mixed or uncompetitive. nih.gov The reduced potency observed with the 2-methoxyphenyl group compared to an unsubstituted phenyl group suggests a less optimal fit or interaction within the enzyme's binding pocket. nih.gov

In a different context, the 2-chloro-4-phenylpyridine (B1303126) core is found within more complex structures, such as benzofuro[3,2-b]pyridines, which have been identified as dual inhibitors of topoisomerase I and II. nih.gov In these larger molecules, the moiety at the 4-position of the pyridine ring was found to be critical for the inhibitory activity. nih.gov

While the pyridine scaffold is a common feature in molecules designed to interact with a wide range of G-protein coupled receptors (GPCRs) and ion channels, specific receptor binding and modulation data for this compound were not detailed in the reviewed scientific literature. Such studies are essential to determine if the compound or its derivatives have affinity for specific receptors and to characterize the nature of that interaction (e.g., agonist, antagonist, or modulator).

The ultimate biological effect of a compound is determined by its influence on cellular pathways. Enzyme inhibition or receptor binding events initiate a cascade of downstream effects. However, specific studies detailing the molecular-level influence of this compound on particular cellular signaling or metabolic pathways are not extensively covered in the available research.

Rational Design and Synthesis of Bioactive Molecules Based on the Pyridine Scaffold

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The pyridine heterocycle is considered a privileged scaffold, providing a versatile foundation for creating new therapeutic agents. nih.govnih.gov The process involves using existing SAR data and computational methods to design new molecules with predicted improvements in activity, selectivity, or pharmacokinetic properties. mdpi.com

The SAR findings for this compound derivatives, such as the impact of the 2-methoxyphenyl group on cholinesterase inhibition, provide valuable input for this design process. nih.gov For example, this knowledge can guide chemists to either avoid this specific substitution if high AChE inhibition is desired or to explore it further for other targets where its steric and electronic properties might be beneficial.

The synthesis of molecules containing the 2-chloro-4-arylpyridine core often involves modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, is a powerful method for forming the carbon-carbon bond between the pyridine ring and the aryl group (e.g., the 2-methoxyphenyl ring). This reaction has been successfully used in the synthesis of structurally related 4-chloro-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine compounds, demonstrating a viable synthetic route for this class of molecules. nih.gov The ability to readily synthesize a variety of analogues is fundamental to the rational drug design cycle of designing, synthesizing, and testing new bioactive compounds. mdpi.com

Catalytic and Advanced Materials Science Applications

Utility as Ligands in Transition Metal Coordination Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to act as ligands for a vast array of transition metals. wikipedia.orgresearchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to function as a Lewis base and coordinate to metal centers, forming stable transition metal complexes. researchgate.net These complexes are central to numerous applications, including catalysis and the development of functional materials. wikipedia.orgrsc.org

Table 1: Common Geometries of Transition Metal Pyridine Complexes

| Coordination Number | Geometry | Example Metal Ions |

| 2 | Linear | Ag(I) |

| 4 | Tetrahedral or Square Planar | Cu(I), Ni(II), Pd(II), Pt(II) |

| 6 | Octahedral | Co(II), Ni(II), Ru(II), Ti(IV) |

This table represents general coordination trends for pyridine-type ligands; specific complexes of 2-Chloro-4-(2-methoxyphenyl)pyridine are not documented in the search results.

Role in Homogeneous and Heterogeneous Catalytic Processes (e.g., Alkene Epoxidation)

Transition metal complexes containing pyridine-based ligands are extensively used as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, often leading to high selectivity and activity. Heterogeneous catalysts exist in a different phase, which facilitates easier separation and recycling.

A key reaction where such catalysts are employed is the epoxidation of alkenes, which converts a carbon-carbon double bond into an epoxide ring. This transformation is crucial in synthetic chemistry for producing valuable intermediates. Catalysts for this process often involve metal complexes that can activate oxidants like hydrogen peroxide or pyridine N-oxides. For instance, ruthenium porphyrin complexes have been shown to catalyze alkene epoxidation using 2,6-dichloropyridine (B45657) N-oxide as the terminal oxidant. nih.gov Similarly, iron(II) salt combined with 4,4′,4″-trichloro-2,2′:6′,2″-terpyridine is an effective catalyst for epoxidation.

Despite the broad utility of pyridine derivatives in catalysis, there is no specific information in the available literature describing the use of this compound or its metal complexes in alkene epoxidation or other catalytic processes.

Exploration in Functional Materials (e.g., Liquid Crystals, Non-Linear Optical Materials)

The unique structural and electronic properties of pyridine derivatives make them attractive candidates for the development of advanced functional materials.

Liquid Crystals: Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The incorporation of rigid, aromatic cores like pyridine is a common strategy in the design of liquid crystalline molecules. nih.govmdpi.com The polarity and geometry imparted by the pyridine ring can influence the formation and stability of various mesophases (e.g., nematic, smectic). researchgate.netrsc.org Research has explored a variety of 2-methoxypyridine (B126380) and 4-phenylpyridine (B135609) derivatives for their liquid crystalline behavior. rsc.orgntu.ac.uk However, studies specifically investigating the mesomorphic properties of this compound have not been found.

Non-Linear Optical (NLO) Materials: Non-linear optical (NLO) materials interact with high-intensity light to produce light of new frequencies, a property essential for applications in telecommunications, optical computing, and data storage. jhuapl.edumdpi.com Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. Pyridine and pyrimidine (B1678525) cores can serve as effective components in these "push-pull" systems. researchgate.netnih.gov While the NLO properties of various aminopyridinium salts and pyrimidine derivatives have been investigated, there is no available research focused on the NLO characteristics of this compound. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Expanding Synthetic Diversity and Sustainable Methodologies

The development of novel analogues of 2-Chloro-4-(2-methoxyphenyl)pyridine is a primary area for future research. Expanding the library of derivatives is crucial for exploring structure-activity relationships in various applications. A key focus will be the adoption of green and sustainable chemistry principles to minimize environmental impact. citedrive.comresearchgate.net

Future synthetic strategies are expected to move beyond traditional methods and embrace more efficient and environmentally benign approaches. These include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide rapid access to a wide range of complex derivatives from simple precursors. researchgate.netnih.gov This approach offers high atom economy and reduces the need for purification of intermediates.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for the synthesis and functionalization of the pyridine (B92270) core. nih.govacs.org

Sustainable Catalysis: Research into novel heterogeneous and reusable catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on sustainable materials, can lead to more economical and eco-friendly synthetic protocols. nih.govresearchgate.net Iron-catalyzed cyclizations, for instance, offer a greener alternative to methods relying on precious metals. rsc.org

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound and its derivatives.

By employing these modern synthetic methodologies, a diverse range of substituents can be introduced onto the pyridine ring or the methoxyphenyl moiety, leading to a large library of novel compounds for further investigation.

| Synthetic Methodology | Potential Advantages for this compound |

| Multicomponent Reactions | Rapid assembly of complex derivatives, high atom economy. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov |

| Sustainable Catalysis | Use of reusable and non-toxic catalysts, cost-effectiveness. nih.govsci-hub.st |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. |

Advanced Mechanistic Investigations in Complex Chemical Systems

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing synthetic routes and designing new transformations. The compound features two key reactive sites: the C-Cl bond on the pyridine ring, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the electronically rich methoxyphenyl group.

Future mechanistic studies should focus on:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a common method to form the C-C bond between the pyridine and phenyl rings. libretexts.org Detailed mechanistic investigations, including kinetic studies and the identification of reaction intermediates, can lead to the development of more efficient catalyst systems with lower catalyst loading and milder reaction conditions. colab.wsorganic-chemistry.org Understanding the oxidative addition and reductive elimination steps is crucial for controlling selectivity, especially in more complex substrates. libretexts.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated for SNAr reactions. quimicaorganica.org Advanced studies could explore the kinetics and thermodynamics of these reactions with a wide array of nucleophiles. Investigating the influence of the 4-(2-methoxyphenyl) substituent on the reaction rate and regioselectivity will provide valuable insights for synthetic planning. slideshare.net

Photocatalysis and Electrosynthesis: Exploring photochemical and electrochemical methods for the functionalization of this compound could unveil novel reaction pathways that are not accessible through traditional thermal methods. These techniques offer unique opportunities for C-H activation and the introduction of new functional groups under mild conditions.

A deeper mechanistic understanding will enable chemists to predict and control the outcomes of complex reactions, facilitating the synthesis of highly functionalized molecules with precise stereochemical and regiochemical control.

Novel Applications in Chemical Biology and Proteomics

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgnih.gov The unique combination of a halogenated pyridine and a methoxyphenyl group in this compound makes it an attractive starting point for the development of novel bioactive compounds.

Unexplored applications in chemical biology and proteomics include:

Scaffold for Drug Discovery: The compound can serve as a core structure for the synthesis of libraries of small molecules to be screened against various biological targets. The chlorine atom provides a convenient handle for introducing different functionalities through cross-coupling or SNAr reactions, allowing for systematic exploration of the chemical space around the core scaffold.

Development of Chemical Probes: Derivatives of this compound could be designed as chemical probes to study biological processes. For instance, by attaching a fluorescent dye or a reactive group, these molecules could be used to label and visualize specific proteins or cellular compartments.

Proteomics Applications: Immobilized ligands based on the this compound scaffold could be used as affinity probes for chemical proteomics studies. nih.gov This technique can help identify the protein targets of a bioactive compound, providing crucial information about its mechanism of action. nih.gov Such studies have been successful with other pyridine-containing compound classes in identifying novel kinase inhibitors. nih.gov

The exploration of this compound in a biological context holds significant promise for the discovery of new therapeutic agents and tools for biomedical research.

| Potential Application | Research Focus |

| Drug Discovery | Synthesis of compound libraries and high-throughput screening. |

| Chemical Probes | Design of fluorescently labeled or functionalized derivatives for cellular imaging. |

| Chemical Proteomics | Development of affinity-based probes to identify protein-ligand interactions. nih.gov |

Refinements and Integration of Computational Methodologies

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. Integrating computational methodologies into the research of this compound can accelerate the discovery and development of new derivatives and applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ias.ac.inresearchgate.net Such studies can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the interpretation of experimental data. scilit.combohrium.com

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with measured biological activity is available, QSAR models can be developed to correlate the structural features of the molecules with their activity. chemrevlett.comnih.govchemrevlett.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov

Molecular Docking and Dynamics: For derivatives that show promising biological activity, molecular docking and molecular dynamics simulations can be used to predict their binding mode to a specific protein target. This information is invaluable for understanding the molecular basis of their activity and for designing new compounds with improved potency and selectivity. chemrevlett.comchemrevlett.com

The synergy between computational predictions and experimental validation will be a key driver for future innovations related to this compound.

Q & A

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

- Methodology : Subject the compound to accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Identify degradation products using LC-MS and propose pathways (e.g., hydrolysis of the methoxy group). For light-sensitive compounds, use amber glass vials and assess photostability under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.